molecular formula C37H29BrNP B14208223 {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 631869-00-6

{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide

Cat. No.: B14208223
CAS No.: 631869-00-6
M. Wt: 598.5 g/mol
InChI Key: ZFHUNJABZDLWSZ-UHFFFAOYSA-M
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Description

{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of 4-(9H-carbazol-9-yl)benzyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The purification process often involves recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide involves its ability to transport holes in optoelectronic devices. The compound’s structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing device efficiency and stability. The molecular targets include the active layers in OLEDs, where the compound

Properties

CAS No.

631869-00-6

Molecular Formula

C37H29BrNP

Molecular Weight

598.5 g/mol

IUPAC Name

(4-carbazol-9-ylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C37H29NP.BrH/c1-4-14-31(15-5-1)39(32-16-6-2-7-17-32,33-18-8-3-9-19-33)28-29-24-26-30(27-25-29)38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38;/h1-27H,28H2;1H/q+1;/p-1

InChI Key

ZFHUNJABZDLWSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-]

Origin of Product

United States

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